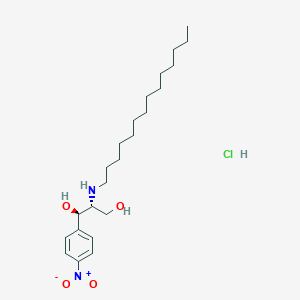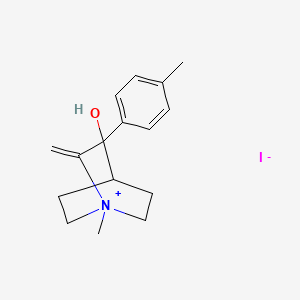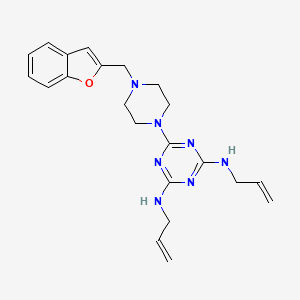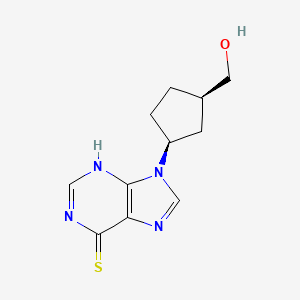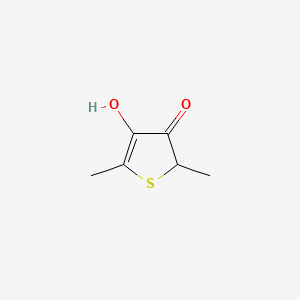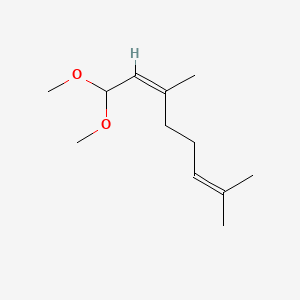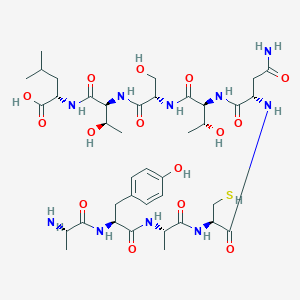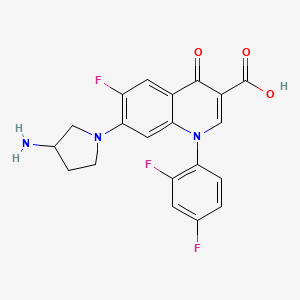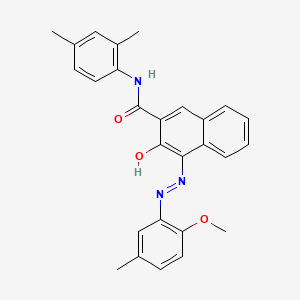
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)- typically involves multiple steps, starting with the preparation of the naphthalene core, followed by the introduction of the carboxamide, hydroxy, and azo groups. Common synthetic routes include:
Nitration and Reduction: Nitration of naphthalene to form nitronaphthalene, followed by reduction to form aminonaphthalene.
Diazotization and Coupling: Diazotization of aminonaphthalene to form diazonium salt, followed by coupling with 2-methoxy-5-methylphenol to introduce the azo group.
Amidation: Introduction of the carboxamide group through amidation reactions with 2,4-dimethylaniline.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X).
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated aromatic compounds.
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its azo group.
Biology: Studied for its potential as a biological stain or marker.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)- involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the hydroxy and carboxamide groups can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxamide, N-(4-chlorophenyl)-4-((2-methoxyphenyl)azo)-3-hydroxy-: .
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-4-((2-methoxyphenyl)azo)-3-hydroxy-: .
Uniqueness
2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-4-((2-methoxy-5-methylphenyl)azo)- is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and methyl groups on the phenyl rings can also affect its chemical and physical properties, making it distinct from similar compounds.
Propriétés
Numéro CAS |
75199-14-3 |
|---|---|
Formule moléculaire |
C27H25N3O3 |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-3-hydroxy-4-[(2-methoxy-5-methylphenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H25N3O3/c1-16-9-11-22(18(3)13-16)28-27(32)21-15-19-7-5-6-8-20(19)25(26(21)31)30-29-23-14-17(2)10-12-24(23)33-4/h5-15,31H,1-4H3,(H,28,32) |
Clé InChI |
JKANJLOJMKIOQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


